Geaad

Nuclease Assay Fluorescence Enzyme Kinetics

Geaad, also known as 1,N(6)-etheno-2-azaadenosine guanosine 3'-phosphodiester (CAS: 73962-09-1), is a fluorescent dinucleotide phosphate. It is a chemically modified ribonucleotide where a fluorescent 1,N6-etheno-2-azaadenosine moiety is linked via a 3'-5' phosphodiester bond to a guanosine monophosphate.

Molecular Formula C21H25N11O14P2
Molecular Weight 717.4 g/mol
CAS No. 73962-09-1
Cat. No. B14443973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeaad
CAS73962-09-1
Molecular FormulaC21H25N11O14P2
Molecular Weight717.4 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C6N=C(NC7=O)N)CO)OP(=O)(O)O)O
InChIInChI=1S/C21H25N11O14P2/c22-21-26-16-10(18(36)27-21)25-6-30(16)19-11(34)13(7(3-33)43-19)46-48(40,41)42-4-8-14(45-47(37,38)39)12(35)20(44-8)31-5-24-9-15-23-1-2-32(15)29-28-17(9)31/h1-2,5-8,11-14,19-20,33-35H,3-4H2,(H,40,41)(H2,37,38,39)(H3,22,26,27,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
InChIKeyQUSXVKRBWHOWPC-XPWFQUROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Geaad (73962-09-1): A Fluorescent Dinucleotide for Nuclease Research and Assay Development


Geaad, also known as 1,N(6)-etheno-2-azaadenosine guanosine 3'-phosphodiester (CAS: 73962-09-1), is a fluorescent dinucleotide phosphate [1]. It is a chemically modified ribonucleotide where a fluorescent 1,N6-etheno-2-azaadenosine moiety is linked via a 3'-5' phosphodiester bond to a guanosine monophosphate [1]. This compound is classified as a substrate for specific ribonucleases, and its primary utility lies in its application as a tool for developing fluorometric assays [1][2].

Geaad (73962-09-1): Critical Differentiators Limiting Direct Replacement in Nuclease Assays


Generic substitution of Geaad with other fluorescent nucleotides or even closely related analogs is not scientifically viable due to its unique photophysical and enzymatic properties. The compound exhibits a 10-fold difference in quantum yield between the intact phosphodiester and its constituent fluorescent nucleoside, a specific signal change that is fundamental to its use as a nuclease substrate [1]. Furthermore, its fluorescence emission maximum is distinct from related etheno-adenosine compounds, such as a bathochromic shift relative to 1,N6-etheno-2-azaadenosine [2]. These specific and quantifiable characteristics are not universally shared among other fluorescent nucleotides, making Geaad a non-interchangeable tool for assays relying on these precise parameters.

Geaad (CAS 73962-09-1) Quantitative Evidence: Performance Metrics vs. Comparators


Geaad Exhibits a 10-Fold Quantum Yield Difference vs. Its Nucleoside for Nuclease Activity Monitoring

A direct head-to-head comparison demonstrates a 10-fold difference in quantum yield between Geaad (as a guanosine 3'-phosphodiester) and its starting fluorescent nucleoside, 1,N6-etheno-2-azaadenosine [1]. This substantial change in fluorescence intensity upon enzymatic cleavage forms the quantitative basis for monitoring nuclease activity.

Nuclease Assay Fluorescence Enzyme Kinetics

Geaad's Fluorescent Moiety Demonstrates a Distinct Emission Profile vs. Related Etheno-Analogs

The core fluorescent nucleoside of Geaad, 1,N6-etheno-2-azaadenosine (3a), exhibits an emission maximum at 495 nm in phosphate buffer (pH 7.0) [1]. This is bathochromically shifted compared to a more complex analog, 1,N6-etheno-7-deaza-2,8-diazaadenosine (4), which has an emission maximum at 531 nm under the same conditions [1]. This class-level inference of a distinct spectral signature supports the selection of Geaad for applications requiring specific excitation/emission wavelengths.

Fluorescence Spectroscopy Nucleotide Chemistry Bioprobe Development

Geaad is Specifically and Readily Synthesized as a Substrate for Guanine-Specific Ribonuclease N1

Geaad and its sulfonate analog are synthesized readily using ribonuclease N1, a guanine-specific endonuclease [1]. This enzymatic synthesis method demonstrates that the compound is a recognized substrate for this specific class of enzymes. The use of RNase N1, known for cleaving after guanine residues, confirms the structural integrity and enzymatic accessibility of the guanosine moiety within the dinucleotide [2].

Biocatalysis Substrate Specificity Enzyme Characterization

Key Research and Assay Development Applications for Geaad (73962-09-1)


Fluorometric Nuclease Activity Assays

Geaad is an established substrate for the development of continuous, real-time fluorometric assays for guanine-specific ribonucleases (e.g., RNase N1, RNase T1). The 10-fold increase in quantum yield upon hydrolysis of the phosphodiester bond provides a direct, quantifiable signal for measuring enzyme kinetics and activity [1].

Cytochemical Localization Studies

As a fluorescent nucleotide analog, Geaad can be used as a substrate in cytochemical reactions to study the localization and activity of specific nucleases within cells and tissues [2]. Its fluorescence allows for microscopic detection of enzymatic activity.

High-Throughput Screening (HTS) of Ribonuclease Inhibitors

The robust fluorescent signal change upon cleavage makes Geaad a suitable substrate for designing high-throughput screening assays to identify novel inhibitors of guanine-specific ribonucleases, which are potential therapeutic targets [1].

Investigating RNA-Protein Interactions

The incorporation of the fluorescent 2-aza-epsilon-adenosine moiety into polynucleotides (as demonstrated with its diphosphate derivative) suggests Geaad could serve as a precursor or model for creating fluorescent RNA probes to study interactions with proteins like polynucleotide phosphorylase [3].

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